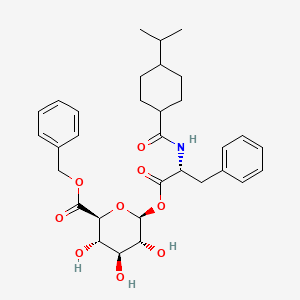
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is a chemical compound used primarily in proteomics research. It is a derivative of Nateglinide, a drug used for the treatment of type 2 diabetes. The molecular formula of this compound is C32H41NO9, and it has a molecular weight of 583.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester involves the acylation of Nateglinide with Beta-D-glucuronic acid benzyl ester. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: In the development of new therapeutic agents for diabetes and other metabolic disorders.
Industry: In the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism. This modulation leads to improved insulin secretion and glucose uptake, thereby helping to regulate blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
Nateglinide: The parent compound, used for the treatment of type 2 diabetes.
Repaglinide: Another meglitinide class drug used for diabetes treatment.
Glimepiride: A sulfonylurea class drug used for diabetes treatment
Uniqueness
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is unique due to its specific chemical structure, which allows it to be used as an intermediate in the production of Nateglinide metabolites. This makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C32H41NO9 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H41NO9/c1-19(2)22-13-15-23(16-14-22)29(37)33-24(17-20-9-5-3-6-10-20)30(38)42-32-27(36)25(34)26(35)28(41-32)31(39)40-18-21-11-7-4-8-12-21/h3-12,19,22-28,32,34-36H,13-18H2,1-2H3,(H,33,37)/t22?,23?,24-,25+,26+,27-,28+,32+/m1/s1 |
InChI Key |
FETBIPXTQOAEAM-YWFYEGQRSA-N |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















